Ethyl phosphonoacetate

Description

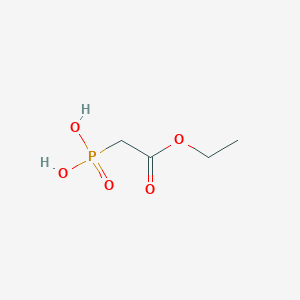

Structure

2D Structure

Properties

CAS No. |

35752-46-6 |

|---|---|

Molecular Formula |

C4H9O5P |

Molecular Weight |

168.08 g/mol |

IUPAC Name |

(2-ethoxy-2-oxoethyl)phosphonic acid |

InChI |

InChI=1S/C4H9O5P/c1-2-9-4(5)3-10(6,7)8/h2-3H2,1H3,(H2,6,7,8) |

InChI Key |

FSJPQPQXDUGPFV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Phosphonoacetate and Its Analogs

Established Synthetic Routes

The traditional and most widely utilized methods for preparing ethyl phosphonoacetate are centered on the classic Michaelis-Arbuzov rearrangement. This section details the fundamental reaction and key optimization parameters.

Michaelis-Arbuzov Rearrangements from Phosphites and Haloacetates

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, stands as a cornerstone for the formation of phosphorus-carbon bonds. tandfonline.com It is the most common and fundamental method for synthesizing phosphonates, including this compound. tandfonline.comthieme-connect.com The reaction involves the treatment of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide to yield a pentavalent phosphorus species. tandfonline.com

For the specific synthesis of this compound, the reaction employs triethyl phosphite and an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). orgsyn.orgumich.edu The mechanism proceeds in two main stages. tandfonline.com The first step is a nucleophilic S_N2 attack by the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the ethyl haloacetate. tandfonline.comthieme-connect.com This initial attack results in the formation of a phosphonium (B103445) salt as a key intermediate. tandfonline.com

In the second stage, the displaced halide anion performs another S_N2 reaction, attacking one of the ethyl groups on the phosphonium salt's oxygen atoms. thieme-connect.com This step leads to the dealkylation of the intermediate, yielding the final product, diethyl (ethoxycarbonylmethyl)phosphonate, commonly known as this compound, and an ethyl halide byproduct (e.g., ethyl chloride). tandfonline.comorgsyn.org The general reactivity order for the haloacetate is R'–I > R'–Br > R'–Cl. thieme-connect.com

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and yield of the Michaelis-Arbuzov synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are frequently optimized include temperature, reaction time, the use of catalysts, and the molar ratio of the reactants.

Conventional procedures often require elevated temperatures, typically in the range of 120 °C to 160 °C, to drive the reaction to completion. tandfonline.comthieme-connect.com However, these high temperatures can sometimes lead to side reactions. To mitigate this, process optimizations have been developed. One patented method describes heating a mixture of triethyl phosphite and phenetole (B1680304) (as a solvent) to 120-130 °C before slowly adding ethyl chloroacetate. This approach reportedly achieves a yield of 92% with 98% purity. thieme-connect.com

Catalysts can be employed to accelerate the reaction under milder conditions. The use of tetrabutylammonium (B224687) iodide has been shown to be effective in the reaction between triethyl phosphite and ethyl chloroacetate, allowing the reaction to proceed at temperatures between 90 °C and 120 °C. orgsyn.org The stoichiometry of the reactants is another critical factor. Using a slight excess of triethyl phosphite is common to ensure the complete conversion of the haloacetate. For instance, a weight ratio of ethyl chloroacetate to catalyst to triethyl phosphite of 1:0.02:1.25 has been reported to achieve a conversion efficiency of over 95%. orgsyn.org

Interactive Table: Optimization of this compound Synthesis

| Parameter | Condition | Reactants | Yield/Result | Reference |

|---|---|---|---|---|

| Temperature | 120-160 °C | Trialkyl phosphite, Alkyl halide | Standard condition for reaction | tandfonline.com |

| Temperature | 120-130 °C | Triethyl phosphite, Ethyl chloroacetate | 92% yield, 98% purity | thieme-connect.com |

| Catalyst | Tetrabutylammonium iodide | Triethyl phosphite, Ethyl chloroacetate | >95% conversion | orgsyn.org |

| Stoichiometry | 1.25 equiv. Triethyl phosphite | Triethyl phosphite, Ethyl chloroacetate | >95% conversion | orgsyn.org |

| Reaction Time | 14 hours | Triethyl phosphite, Ethyl chloroacetate | >95% conversion | orgsyn.org |

Advanced Synthetic Approaches to Modified Phosphonoacetates

Beyond the traditional synthesis of this compound, advanced methodologies have been developed to access structurally modified analogs with unique reactivity or biological properties. These include phosphonoacetates with altered electronic characteristics, chiral P-stereogenic centers, and those designed for incorporation into oligonucleotides.

Preparation of Electronically Modulated Phosphonoacetates (e.g., Still-Gennari Reagents and Bis(trifluoroethyl)phosphonoacetate)

Electronically modulated phosphonoacetates, particularly those with electron-withdrawing groups, are crucial reagents in organic synthesis, most notably in the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction to favor the formation of Z-alkenes. scite.ainih.gov The archetypal example is bis(2,2,2-trifluoroethyl)phosphonoacetate. orgsyn.org

The synthesis of these reagents is challenging because the low nucleophilicity of fluorinated phosphites hampers the classic Michaelis-Arbuzov reaction. scite.ai Therefore, alternative strategies have been devised:

Transesterification/Chlorination Route: A common laboratory-scale synthesis involves converting a simple phosphonoacetate like trimthis compound into its corresponding phosphonic dichloride using reagents like phosphorus pentachloride. This intermediate is then reacted with 2,2,2-trifluoroethanol (B45653) to yield the desired product. thieme-connect.com A more efficient variation of this approach first converts the starting phosphonate (B1237965) to a bis(trimethylsilyl) derivative, which is then treated with a chlorinating agent before reaction with the fluorinated alcohol. thieme-connect.comthieme-connect.com

Condensation with Chloroformates: Another method involves the condensation of bis-trifluoroethyl alkylphosphonates with alkyl chloroformates. This reaction is typically carried out in the presence of a strong, non-nucleophilic base, such as two equivalents of lithium hexamethyldisilazane (B44280) (LiHMDS). tandfonline.com

One-Pot Phosphonic Dichloride Route: An improved, purification-free procedure involves the reaction of phosphonic dichlorides with sodium alkoxides (e.g., sodium trifluoroethoxide). This method allows for a three-step, one-pot synthesis that produces the Still-Gennari reagent in high purity and yield (52-97%) without the need for chromatography or distillation. thieme-connect.comresearchgate.net

Enzymatic Synthesis of Chiral P-Stereogenic Phosphonoacetate Derivatives

The development of phosphonoacetates with a chiral center at the phosphorus atom (P-stereogenic) opens avenues for asymmetric synthesis. A facile method for accessing these valuable compounds is through enzyme-catalyzed kinetic resolution. nih.govresearchgate.net

In a reported procedure, racemic phosphonoacetates are subjected to hydrolysis catalyzed by porcine liver esterase (PLE). researchgate.net The enzyme selectively hydrolyzes one enantiomer of the racemic ester mixture, leaving the other enantiomer unreacted. This process allows for the separation of the two enantiomers, providing access to novel, enantiomerically pure P-stereogenic phosphonoacetates. For example, the kinetic resolution of a racemic mixed phosphonoacetate resulted in the isolation of the unreacted (S)-enantiomer with >99% enantiomeric excess (ee) and the hydrolyzed (R)-enantiomer with 82% ee, which could be further purified by recrystallization. researchgate.netresearchgate.net The absolute configuration of the resulting chiral acid was confirmed by X-ray crystallography. researchgate.net

Solid-Phase Chemical Synthesis of Phosphonoacetate Oligodeoxyribonucleotides

Phosphonoacetate oligodeoxynucleotides are modified nucleic acids where the natural phosphodiester linkage is replaced by a phosphonoacetate diester. These analogs are of interest for therapeutic applications. Their synthesis is achieved using a solid-phase strategy analogous to standard DNA synthesis. nih.govacs.org

The key to this methodology is the preparation of novel 3'-O-phosphinoamidite monomers. nih.gov This is accomplished by condensing an esterified acetic acid phosphinodiamidite with a suitably protected 5'-O-dimethoxytrityl-2'-deoxynucleoside. nih.govacs.org These custom monomers are then used in an automated DNA synthesizer. nih.gov

During each coupling cycle on the controlled pore glass (CPG) solid support, the phosphinoamidite synthon is activated by tetrazole and coupled to the growing oligonucleotide chain. The resulting phosphinoacetate linkage is then oxidized to the stable phosphonoacetate. nih.govnih.gov This oxidation can be achieved with reagents like (1S)-(+)-(10-camphorsulfonyl)oxaziridine. nih.govacs.org This automated cycle allows for the preparation of mixed-sequence phosphonoacetate oligodeoxynucleotides with high per-cycle coupling efficiencies (>97%). nih.govacs.org After synthesis, the modified oligonucleotides are cleaved from the support, deprotected, and purified by HPLC. nih.gov

Mechanistic Investigations of Ethyl Phosphonoacetate Reactions

The Horner-Wadsworth-Emmons (HWE) Olefination with Phosphonoacetate Reagents

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental organic chemical reaction that utilizes a stabilized phosphonate (B1237965) carbanion to react with an aldehyde or ketone, yielding an alkene. wikipedia.org This reaction, a significant modification of the Wittig reaction, was first described by Leopold Horner in 1958 and further developed by William S. Wadsworth and William D. Emmons. wikipedia.orgnih.gov A key advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate salt byproduct, which is easily removed by aqueous extraction. wikipedia.orgalfa-chemistry.com

The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through several key steps:

Deprotonation: The reaction initiates with the deprotonation of the phosphonate at the α-carbon, forming a phosphonate carbanion. wikipedia.orgnrochemistry.com This step requires a base, and common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and various amine bases. acs.orgorganic-chemistry.org

Nucleophilic Addition: The resulting phosphonate carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction, then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. wikipedia.orgorganicchemistrydata.org This addition is often the rate-limiting step of the reaction and leads to the formation of a diastereomeric intermediate. wikipedia.orgacs.org

Oxaphosphetane Formation: The intermediate then undergoes a reversible cyclization to form a four-membered ring intermediate known as an oxaphosphetane. nrochemistry.com Quantum mechanical calculations suggest that in the absence of a solvent, the ring closure of the oxyanion to the oxaphosphetane is the rate-determining step. acs.org

Elimination: The final step is the syn-elimination of the oxaphosphetane, which breaks down to form the alkene and a dialkyl phosphate (B84403) salt. wikipedia.orgorganic-chemistry.org An electron-withdrawing group (EWG) attached to the phosphonate is crucial for this elimination to occur. wikipedia.org In the absence of an EWG, the reaction may stop at the β-hydroxyphosphonate intermediate. wikipedia.org

The HWE reaction is renowned for its stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The ratio of (E) to (Z) isomers is not dependent on the stereochemistry of the initial carbanion addition but rather on the equilibration of the intermediates. wikipedia.org Generally, conditions that allow for greater equilibration among the intermediates lead to higher (E)-alkene selectivity. wikipedia.org

The structure of the phosphonate reagent, particularly the substituents on the phosphorus atom and the nature of the electron-withdrawing group (EWG), significantly impacts the stereochemical outcome of the HWE reaction. researchgate.netdiva-portal.org

Phosphonate Substituents: The steric bulk of the alkoxy groups on the phosphonate can influence selectivity. For instance, increasing the size of these groups can lead to a shift from predominantly (E) to mostly (Z) stereochemistry. organicchemistrydata.org

Electron-Withdrawing Groups (EWGs): The electronic properties of the substituents on the phosphonate ester play a critical role. Electron-withdrawing groups, such as 2,2,2-trifluoroethyl, tend to favor the formation of (Z)-alkenes. organicchemistrydata.orgresearchgate.net This is attributed to the acceleration of the oxaphosphetane elimination step. nrochemistry.com Conversely, less electron-withdrawing groups, like ethyl, typically result in (E)-selective reactions. researchgate.net A correlation has been observed between the electron-withdrawing ability of the phosphonate substituents and the resulting Z-selectivity. researchgate.net

The choice of base and the associated metal cation are crucial factors in controlling the stereoselectivity of the HWE reaction. organicchemistrydata.orgresearchgate.net

Bases: The strength and nature of the base can influence the reaction pathway. Strong bases like potassium bis(trimethylsilyl)amide (KHMDS), often used in conjunction with 18-crown-6, promote the formation of (Z)-alkenes, a modification known as the Still-Gennari olefination. nih.govthieme-connect.com Weaker bases, under Masamune-Roush conditions, tend to favor (E)-selectivity. nih.govthieme-connect.com

Metal Cations: The metal counterion of the base has a significant effect on stereoselectivity. Studies have shown that for the formation of (E)-alkenes, the order of preference for alkali metal cations is Li⁺ > Na⁺ > K⁺. wikipedia.org Divalent cations like Mg(II) have also been shown to promote (E)-selectivity, often with the selectivity being independent of the reaction temperature. acs.orgchemrxiv.org The cation's ability to coordinate with the intermediates is thought to be a key factor in this control. nih.gov

The following interactive table summarizes the effect of different bases and metal cations on the E/Z selectivity of a Horner-Wadsworth-Emmons reaction.

| Base | Metal Cation | Predominant Isomer | Reference |

| LHMDS | Li⁺ | Z-selective (at low temp) | nih.gov |

| NaHMDS | Na⁺ | E-selective | acs.orgchemrxiv.org |

| KHMDS / 18-crown-6 | K⁺ | Z-selective | organicchemistrydata.orgnih.gov |

| iPrMgBr | Mg²⁺ | E-selective | acs.orgchemrxiv.org |

| LiCl / Amine | Li⁺ | E-selective | nih.govthieme-connect.com |

While the HWE reaction is not typically considered a catalyzed reaction in the traditional sense, certain additives and reaction conditions can be seen as catalytic in their effect on stereoselectivity. For instance, the use of a mild Lewis acid, such as Zn(OTf)₂, in combination with certain amines can promote intramolecular HWE olefination where other conditions fail. thieme-connect.com Additionally, Sn(II)-mediated HWE reactions have been developed to achieve high Z-selectivity in reactions with ketones, which are typically less reactive and selective. nih.gov In these cases, it is proposed that the metal ion forms a six-membered transition state involving chelation, thereby directing the stereochemical outcome. nih.gov

The Horner-Wadsworth-Emmons reaction is a powerful tool for the formation of cyclic compounds through intramolecular cyclization. nrochemistry.comthieme-connect.com This strategy is particularly useful for the synthesis of five- to seven-membered rings and even larger macrocycles. nrochemistry.comthieme-connect.com

The success of an intramolecular HWE cyclization depends on several factors, including the substrate structure and the reaction conditions. High dilution conditions are often employed to favor the intramolecular reaction over intermolecular polymerization. researchgate.net The choice of base and solvent system is also critical. For example, Z-selective intramolecular HWE reactions have been achieved using NaH in THF to produce 13- to 18-membered cyclic alkenes. researchgate.net In the synthesis of complex natural products, intramolecular HWE reactions have been used to construct key macrocyclic frameworks. thieme-connect.comconicet.gov.ar For instance, the synthesis of the macrolactone intermediate of (-)-5,6-Dihydrocineromycin B utilized an intramolecular HWE olefination under Masamune-Roush conditions (LiCl/DBU). conicet.gov.ar

Stereochemical Outcomes and Selectivity (E/Z Isomerism)

Exploration of Other Key Reactions Involving Ethyl Phosphonoacetate

Beyond its well-established role in the Horner-Wadsworth-Emmons reaction, this compound serves as a versatile reagent in a variety of other significant organic transformations. These reactions leverage the unique reactivity of its phosphonate moiety and the acidity of its α-protons, enabling the synthesis of a diverse array of complex molecules.

Acylation to Beta-Keto Phosphonates

The acylation of phosphonates is a fundamental method for the synthesis of β-keto phosphonates, which are valuable intermediates in organic synthesis. One common approach involves the reaction of a trialkyl phosphonocarboxylate, such as trithis compound, with an acyl halide. google.com This process typically proceeds through the formation of an intermediate ester, followed by decarboxylation to yield the desired β-keto phosphonate. google.com The reaction can be conveniently carried out in a single solvent, like a halogenated aromatic hydrocarbon (e.g., monochlorobenzene), at ambient temperatures, which simplifies the procedure by avoiding the need to remove the solvent until the final purification stage. google.com

A notable method involves the use of the magnesium enolate derivative of trithis compound, which is acylated using a magnesium chloride-triethylamine system. colab.ws Another efficient strategy for preparing β-aryl-β-keto phosphonates is the trifluoroacetic anhydride (B1165640) (TFAA)/H3PO4-mediated acylation of electron-rich arenes with phosphonoacetic acids. nih.gov This method offers an advantage over techniques that require the use of strong bases. nih.gov Additionally, α-fluoro-β-keto phosphonates can be synthesized via the acylation of the α-fluoro phosphonoacetate dianion with carboxylic acid chlorides, followed by decarboxylation. tandfonline.com

Alkylation of the Active Methylene (B1212753) Group

The methylene group in this compound, positioned between the phosphonate and carbonyl groups, is activated and thus acidic. This allows for its deprotonation by a suitable base to form a stable carbanion, which can then act as a nucleophile in alkylation reactions. uit.noyoutube.com This C-alkylation is a cornerstone reaction for forming new carbon-carbon bonds. rsc.org

The choice of base is crucial and depends on the pKa of the active methylene protons; bases such as alkoxides are commonly employed. uit.no The general mechanism involves the enolization of the phosphonoacetate by the base, followed by a nucleophilic attack on an alkyl halide, displacing the halide leaving group. uit.no Various primary and secondary alkyl halides can be used in these reactions. uit.no Research has also explored eco-friendly alternatives, such as using microwave irradiation in solvent-free conditions with K2CO3, which can substitute for traditional phase-transfer catalysts. researchgate.net

A variety of alkylating agents and conditions have been successfully employed, as summarized in the table below.

| Substrate | Alkylating Agent | Base/Catalyst | Conditions | Product Type | Yield | Reference |

| Trithis compound | Iodoethane | Potassium tert-butoxide | DMSO | Triethyl 2-phosphonobutanoate | - | acs.org |

| Trithis compound | 2-Iodopropane | Potassium tert-butoxide | DMSO | Triethyl 2-phosphono-3-methylbutanoate | - | acs.org |

| Active Methylene Compounds | Alkyl Halides | K2CO3 | Microwave, Solvent-free | Monoalkylated products | 59-86% | researchgate.net |

| Trithis compound | Benzyl bromide | Lithium Naphthalenide (LN) | THF, -30 °C | α-alkyl-substituted ester | 70% | acs.org |

Table 1: Examples of Alkylation Reactions of this compound and Related Compounds

Regioselective Cyclization Reactions with Heterocyclic Substrates

This compound participates in regioselective cyclization reactions with various substrates, leading to the formation of complex heterocyclic systems. A notable example is its reaction with 2-imino-2H-chromene-3-carboxamide. researchgate.net This reaction was investigated using quantum mechanical calculations to understand its regioselectivity. researchgate.net

Two potential reaction pathways were explored, which could lead to two different regioisomeric products: benzoxaphosphorino[3,4-c]pyridine (BOPP) and chromeno[3,4-c]azaphosphinine (CAP). researchgate.net Computational studies, using Density Functional Theory (DFT), indicated that the formation of the BOPP regioisomer is energetically favored by 9.44 kcal/mol. researchgate.net These theoretical findings were supported by the analysis of infrared and NMR spectra, which showed a better correlation with the calculated data for the BOPP structure. researchgate.net The proposed mechanism leading to the BOPP product was also found to be thermodynamically preferred. researchgate.net Such reactions highlight the utility of this compound in constructing complex, phosphorus-containing heterocyclic scaffolds. researchgate.net

Tsuji-Trost Type Reactions

This compound serves as a reactant in Tsuji-Trost type reactions. smolecule.comguidechem.comfishersci.figoogle.comsigmaaldrich.comlookchem.comsigmaaldrich.com The Tsuji-Trost reaction, also known as palladium-catalyzed allylic alkylation, is a powerful method for forming carbon-carbon bonds. wikipedia.org The general mechanism involves a palladium(0) catalyst that coordinates to an allyl group containing a leaving group. wikipedia.org This is followed by oxidative addition, which forms a π-allyl palladium(II) complex. wikipedia.org This complex is electrophilic and can be attacked by a nucleophile, such as the carbanion generated from this compound. wikipedia.org The reaction results in the formation of a new C-C bond at the allylic position and regeneration of the palladium(0) catalyst. The introduction of chiral phosphine (B1218219) ligands has enabled the development of highly enantioselective versions of this reaction. wikipedia.org

Intramolecular Heck-Type Cyclization and Isomerization Reactions

This compound is also employed in intramolecular Heck-type cyclization and isomerization reactions. guidechem.comfishersci.figoogle.comsigmaaldrich.comlookchem.comsigmaaldrich.combosschemical.com The intramolecular Heck reaction is a palladium-catalyzed process that couples an alkenyl or aryl halide with an alkene within the same molecule to form a cyclic compound. wikipedia.org This reaction is a versatile tool for constructing a wide range of carbocyclic and heterocyclic ring systems, from small to large rings. wikipedia.org

The reaction typically begins with the oxidative addition of the halide to a palladium(0) complex. wikipedia.org The alkene moiety of the same molecule then inserts into the newly formed carbon-palladium bond, creating a new ring and an alkylpalladium intermediate. wikipedia.org This intermediate typically undergoes β-hydride elimination to yield the final cyclized product and regenerate the catalyst. wikipedia.org The use of this compound in these reactions allows for the incorporation of a phosphonate group into the cyclic products, which are valuable for further synthetic manipulations. bosschemical.com

Intramolecular Aryne-Ene Reactions

The versatility of this compound extends to its participation in intramolecular aryne-ene reactions. guidechem.comfishersci.figoogle.comsigmaaldrich.comlookchem.comsigmaaldrich.com This type of reaction involves the generation of a highly reactive aryne intermediate within a molecule that also contains an enic component (an alkene). The ene reaction proceeds between the aryne and the alkene, resulting in the formation of a new ring structure. The involvement of this compound in this reaction expands its synthetic utility for creating complex cyclic and polycyclic systems.

Role in Natural Product Total Synthesis

The HWE reaction, utilizing phosphonates like this compound, is a cornerstone in the total synthesis of natural products, enabling the construction of complex carbon skeletons. conicet.gov.ar Its applications range from forming large macrocyclic structures to assembling intricate conjugated polyene systems. thieme-connect.com

Intramolecular HWE reactions are a powerful strategy for the cyclization of linear precursors to form macrocycles and smaller ring systems, a common structural motif in biologically active natural products. thieme-connect.com This method is often preferred for its high efficiency and selectivity in late-stage ring closures. acs.org

Key examples include the synthesis of highly strained macrocycles where other methods might fail. In the total synthesis of the 20-membered polyene macrolide Lasonolide A, an intramolecular HWE olefination was the method of choice to construct the macrocycle from a linear phosphonate precursor, delivering the (E,E)-dienoate macrolactone in a 71% yield. acs.org Similarly, the synthesis of the 18-membered macrolactone core of Archazolid A was achieved using an α-methyl phosphonate, which furnished the desired E-olefin with excellent stereoselectivity upon treatment with sodium hydride. acs.org Other natural products synthesized using this macrocyclization strategy include the cytotoxic metabolite (+)-Dactylolide and the macrolide (-)-5,6-Dihydrocineromycin B. conicet.gov.ar

The versatility of the HWE reaction extends to the formation of various ring sizes, making it a crucial tool for synthetic chemists. thieme-connect.com

Table 1: Examples of Natural Product Macrocyclization via Intramolecular HWE Reaction

| Natural Product | Ring Size | Precursor Type | Key Reaction Condition | Reference |

|---|---|---|---|---|

| Lasonolide A | 20-membered | Linear phosphonate | Intramolecular HWE | acs.org |

| Archazolid A | 18-membered | α-Methyl phosphonate | NaH | acs.org |

| (-)-5,6-Dihydrocineromycin B | 16-membered | Phosphonoketone with aldehyde | Masamune-Roush conditions | conicet.gov.ar |

The HWE reaction is exceptionally proficient at creating α,β-unsaturated esters and ketones, which are fundamental building blocks for conjugated double bond systems. thieme-connect.comconicet.gov.ar This capability is vital for synthesizing polyene natural products, including various insect pheromones and complex lipids. conicet.gov.ar

For instance, the HWE reaction has been employed for the direct homologation of aldehydes to construct conjugated-tetraene hydrocarbon insect pheromones. conicet.gov.ar The reaction's reliability allows for the iterative introduction of double bonds, building up extended π-systems with controlled geometry. In highly convergent strategies, such as in the synthesis of the C1-C27 fragment of Aplyronine A, multiple HWE reactions are used to couple complex fragments and establish conjugated systems. conicet.gov.ar The reaction's predictable E-selectivity is a significant advantage, although conditions can be modified to favor the Z-isomer when necessary. conicet.gov.arresearchgate.net

Catalytic Asymmetric Synthesis Utilizing Chiral Phosphonoacetates

The development of chiral phosphonoacetates and their use in catalytic asymmetric reactions represents a significant advancement in enantioselective synthesis. unl.pt These reagents and catalysts enable precise control over stereochemistry, which is crucial for producing enantiopure pharmaceuticals and bioactive molecules. nih.govfrontiersin.orgchiralpedia.com

Chiral phosphonates are instrumental in a variety of enantioselective transformations, including reductions, cycloadditions, and additions to carbonyls and imines. unl.ptrsc.orgnih.gov

A notable application is the synthesis of chiral cyclopropane (B1198618) carboxylic acids. For example, a pyrimidinyl trans-cyclopropane carboxylic acid was synthesized efficiently, with the Wadsworth-Emmons cyclopropanation being a key considered pathway. acs.org The resolution of the racemic acid was achieved using chiral amines to yield the enantiopure product. acs.org

Furthermore, chiral phosphonates are precursors to other important chiral heterocycles. The synthesis of novel chiral 1,4-oxazepane-5-carboxylic acids has been reported, starting from polymer-supported homoserine. researchgate.netrsc.org These seven-membered heterocyclic scaffolds are present in many compounds with interesting biological properties. researchgate.net Specific studies have focused on the asymmetric synthesis of ester-functionalized 1,4-oxazepine-5-one derivatives, which are valuable for cancer research. iyte.edu.tr The synthesis of related chiral 1,4,2-oxazaphosphepines has also been described, starting from chiral 1,3-benzoxazines. nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic C-C bonds. acs.orgresearchgate.net The design of chiral ligands is critical for achieving high enantioselectivity in these reactions. mdpi.com Derivatives of phosphonoacetates have been successfully employed both as chiral auxiliaries and as components of chiral ligands. researchgate.netoup.com

In one approach, l-menthyl sodiodiethylphosphonoacetate, a chiral nucleophile derived from a phosphonoacetate, was used in the asymmetric allylic alkylation of 2-cyclohexenyl acetate (B1210297), achieving good optical yields with a palladium complex bearing a chiral diphosphine ligand. oup.com Other research has shown that soft carbanions derived from trithis compound can be used with chiral P,N-ligands in Pd-catalyzed AAA to produce alkylation products with up to 83% enantiomeric excess (ee). researchgate.net

More broadly, chiral phosphines, which share structural motifs with phosphonates, are a prominent class of ligands for AAA. mdpi.com The development of novel chiral monophosphine ligands, such as sSPhos, has proven highly effective for benchmark Pd-catalyzed allylic alkylation reactions, highlighting the continued importance of phosphorus-based chiral inductors in this field. acs.orgresearchgate.net

Table 2: Chiral Phosphorus Compounds in Asymmetric Allylic Alkylation

| Chiral Component | Role | Reaction | Catalyst System | Result | Reference |

|---|---|---|---|---|---|

| l-Menthyl sodiodiethylphosphonoacetate | Chiral Nucleophile | Alkylation of 2-cyclohexenyl acetate | Pd complex with chiral diphosphine ligand | Good optical yields | oup.com |

| Trithis compound (with chiral ligand) | Nucleophile | Alkylation of 3-acetoxy-1,3-diphenyl-1-propene | Pd with chiral P,N-ligand | Up to 83% ee | researchgate.net |

Synthesis of Advanced Intermediates and Derivatives

This compound serves as a versatile starting material for a wide array of advanced synthetic intermediates beyond its direct use in HWE reactions.

One key class of derivatives is α-aryl phosphonoacetates . These compounds are valuable precursors for the HWE olefination and can be synthesized via the α-arylation of this compound with aryl halides. acs.org Another important set of intermediates includes ethyl (diarylphosphono)acetates , which have been developed as novel HWE reagents for the highly selective synthesis of Z-unsaturated esters. acs.org

This compound is also a precursor for more complex functionalized molecules. It is used to synthesize dialkylacylphosphonylhydrazones , which are novel compounds with potential applications in medicinal chemistry. nih.gov The synthesis involves reacting this compound with hydrazine (B178648), followed by condensation with various aldehydes. nih.gov Furthermore, it has been used in the synthesis of key chiral building blocks such as ethyl (−)-[R-(E)]-4-O-benzyl-4,5-dihydroxy-2-pentenoate , an intermediate for complex target molecules. orgsyn.org Novel P-stereogenic phosphonoacetates have also been synthesized via enzyme-catalyzed kinetic resolution, providing access to enantiomerically pure HWE reagents. researchgate.net

Table 3: Advanced Intermediates Derived from this compound

| Intermediate/Derivative | Synthetic Method | Application/Significance | Reference |

|---|---|---|---|

| α-Aryl Phosphonoacetates | α-Arylation of this compound | Precursors for HWE olefination | acs.org |

| Ethyl (Diarylphosphono)acetates | Reaction with PCl₅ and phenols | Reagents for Z-selective HWE reactions | acs.org |

| Dialkylacylphosphonylhydrazones | Reaction with hydrazine and aldehydes | Novel compounds for characterization | nih.gov |

| Ethyl (−)-[R-(E)]-4-O-benzyl-4,5-dihydroxy-2-pentenoate | HWE reaction with (−)-2-O-benzyl-L-glyceraldehyde | Chiral building block for synthesis | orgsyn.org |

Precursors to Alpha-Aminophosphonic Acids and Derivatives

Alpha-aminophosphonic acids, as structural analogs of α-amino acids, exhibit significant biological activities, finding applications in medicine and agriculture. nih.gov this compound serves as a key starting material for the synthesis of these important compounds. cymitquimica.com Various synthetic strategies have been developed to convert this compound into α-aminophosphonic acid derivatives.

One notable method involves the transformation of N-acyl-α-amino acids into non-racemic 1-(N-acylamino)alkylphosphonic acid esters via 1-(N-acylamino)alkylphosphonium salts, which are readily derived from N-acyl-α-amino acids. nih.gov Another approach is the rhodium-catalyzed N-H insertion reaction of diethyl diaza-phosphonoacetate with amides, carbamates, or ureas to produce N-acyl phosphonoglycinates. rsc.org This method provides an effective alternative to the Michaelis-Arbuzov reaction. rsc.org

Furthermore, the synthesis of α-aminophosphonic acids can be achieved through the Kabachnik-Fields reaction, a one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602). researchgate.net Modifications of this reaction, such as using ammonia (B1221849) or its surrogates, allow for the direct synthesis of 1-aminoalkylphosphonic acids. researchgate.net The addition of nucleophiles like alcohols and thiols to 2H-azirine phosphine oxides also provides a route to α-aminophosphonic acid derivatives. nih.gov

Building Blocks for Diverse Phosphorus-Containing Compounds

This compound is a fundamental precursor for the synthesis of a wide range of organophosphorus compounds. chemimpex.comguidechem.com Its reactivity allows for the introduction of the phosphonoacetate moiety into various molecular scaffolds, leading to the creation of compounds with potential applications in medicinal chemistry and material science. chemimpex.comguidechem.com

The versatility of this compound is demonstrated in its use to prepare phosphonates that are intermediates in the synthesis of agrochemicals, such as insecticides and herbicides. chemimpex.com It is also employed in the synthesis of phosphonate-containing dipeptide analogs and other biologically active molecules. rsc.orgmdpi.com The Arbuzov reaction of triethyl phosphite with ethyl α-bromocarboxylates, a reaction pioneered in the early 20th century, yields phosphonocarboxylate esters that are foundational reagents in organophosphorus chemistry. illinois.edu

Synthesis of Thiophosphonate Derivatives

Thiophosphonates, where one or more oxygen atoms in the phosphonate group are replaced by sulfur, represent another class of compounds accessible from this compound. A common method for this transformation involves the use of Lawesson's reagent. This reagent effectively converts the P=O bond of a phosphonate into a P=S bond. google.com The reaction is typically carried out by heating a mixture of the phosphonate and a slight excess of Lawesson's reagent in a polar aprotic solvent. google.com This method has been applied to the synthesis of thiophosphonate analogs of phosphonoformic acid. google.com

The synthesis of thiophosphonoacetate oligodeoxyribonucleotides has also been reported, where the phosphonite linkage is sulfurized to form the thiophosphonate. nih.gov

Preparation of Alpha-Arylated Phosphonoacetates

Alpha-arylated phosphonoacetates are valuable intermediates, particularly as substrates in the Horner-Wadsworth-Emmons reaction. nih.govacs.orgacs.org A general and versatile catalytic strategy for the α-arylation of this compound has been developed using palladium catalysis. acs.orgacs.org This method allows for the coupling of various aryl chlorides and bromides, including heterocyclic examples, under relatively mild conditions, thus avoiding the harsh conditions of previous methods. acs.org

The reaction typically involves a palladium precursor, such as Pd₂(dba)₃, a bulky phosphine ligand like BrettPhos, and a base, for instance, cesium carbonate (Cs₂CO₃), in a suitable solvent like cyclopentyl methyl ether (CPME). nih.govacs.orgacs.org This methodology has been shown to be scalable, providing access to previously unreported α-arylated phosphonoacetates in good yields. nih.govacs.org

Table 1: Examples of α-Arylated Phosphonoacetates from this compound

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| Naphthalen-2-yl Bromide | Ethyl 2-(diethoxyphosphoryl)-2-(naphthalen-2-yl)acetate | 88 |

| Benzofuran-5-yl Bromide | Ethyl 2-(benzofuran-5-yl)-2-(diethoxyphosphoryl)acetate | Not specified |

| 3,5-Dimethylphenyl Bromide | Ethyl 2-(diethoxyphosphoryl)-2-(3,5-dimethylphenyl)acetate | 80 |

| 3-Nitrophenyl Bromide | Ethyl 2-(diethoxyphosphoryl)-2-(3-nitrophenyl)acetate | 61 |

| 3-(Trifluoromethyl)phenyl Bromide | Ethyl 2-(diethoxyphosphoryl)-2-(3-(trifluoromethyl)phenyl)acetate | Not specified |

| 4-Fluorophenyl Chloride | Ethyl 2-(diethoxyphosphoryl)-2-(4-fluorophenyl)acetate | 79 |

| 4-(Trifluoromethyl)phenyl Chloride | Ethyl 2-(diethoxyphosphoryl)-2-(4-(trifluoromethyl)phenyl)acetate | Not specified |

| 4-(1H-Pyrrol-1-yl)phenyl Chloride | Ethyl 2-(4-(1H-pyrrol-1-yl)phenyl)-2-(diethoxyphosphoryl)acetate | Not specified |

Data sourced from The Journal of Organic Chemistry. acs.org

Synthesis of Phosphonylhydrazones

This compound is a precursor for the synthesis of phosphonylhydrazones. A three-step reaction sequence has been described for the preparation of novel dialkylacylphosphonylhydrazones. nih.gov

The first step involves the synthesis of dialkyl phosphonoacetates through the reaction of ethyl bromoacetate (B1195939) with a trialkyl phosphite. nih.gov In the second step, these phosphonoacetates react with hydrazine to form acetic diethoxyphosphonylhydrazides. nih.gov The final step is the condensation of these hydrazides with various heterocyclic aldehydes to yield the target dialkylacylphosphonylhydrazones. nih.gov

Formation of Alpha, Beta-Unsaturated Esters and Carbonyls

The most prominent application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to generate α,β-unsaturated esters. wikipedia.orgresearchgate.net This reaction involves the deprotonation of this compound with a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone. enamine.net The resulting intermediate collapses to form an alkene and a water-soluble phosphate byproduct.

The HWE reaction generally favors the formation of the (E)-isomer of the α,β-unsaturated ester, especially with aldehydes. wikipedia.orgresearchgate.net However, the stereoselectivity can be influenced by the reaction conditions and the structure of the reactants. For instance, using specific reagents like ethyl diphenylphosphonoacetate can lead to the selective formation of (Z)-unsaturated esters. tcichemicals.comnih.gov

The reaction conditions can be tailored to achieve high yields and stereoselectivity. For example, the use of LiOH·H₂O or Ba(OH)₂·8H₂O as a catalyst in solvent-free conditions has been shown to be highly effective for the synthesis of (E)-α,β-unsaturated esters. researchgate.net Furthermore, the HWE reaction can be adapted to produce α,β-unsaturated aldehydes by using a phosphonate reagent with a protected aldehyde group. nih.gov

Conclusion

Ethyl phosphonoacetate has firmly established itself as a versatile and indispensable reagent in organic synthesis. Its central role in the Horner-Wadsworth-Emmons reaction provides a robust and stereoselective method for the formation of carbon-carbon double bonds, a fundamental transformation in the construction of organic molecules. The ability to readily synthesize α,β-unsaturated esters and phosphonate-containing heterocycles underscores its importance. The continued development of new reaction conditions and modified phosphonate (B1237965) reagents will undoubtedly expand the applications of this compound and its derivatives, further solidifying their place in the arsenal (B13267) of the synthetic chemist.

Enzymatic and Biochemical Aspects of Phosphonoacetate

Biochemical Pathways of Phosphonate (B1237965) Biodegradation

Microorganisms have evolved sophisticated enzymatic machinery to utilize phosphonates as a source of phosphorus, a critical nutrient. nih.govnih.gov Several catabolic pathways involve phosphonoacetate as a key intermediate.

A prominent pathway for the biodegradation of 2-aminoethylphosphonate (AEP), the most abundant biogenic phosphonate, proceeds through a phosphonoacetate intermediate. thieme-connect.denih.gov This metabolic route, often referred to as the PhnWAY pathway, involves a sequence of three enzymatic reactions to cleave the stable C-P bond and release inorganic phosphate (B84403). nih.govmdpi.comkoreascience.kr

The pathway is initiated by the transamination of AEP. The enzyme 2-AEP aminotransferase (PhnW) transfers the amino group from AEP to an acceptor molecule, typically pyruvate, producing phosphonoacetaldehyde (B103672) (PAA) and alanine. nih.govnih.gov Subsequently, phosphonoacetaldehyde dehydrogenase (PhnY) catalyzes the oxidation of PAA to form phosphonoacetate. nih.govenamine.net In the final step, phosphonoacetate hydrolase (PhnA) cleaves the C-P bond of phosphonoacetate, yielding acetate (B1210297) and inorganic phosphate, which can be readily assimilated by the cell. nih.govmdpi.com Genomic analyses have shown that the genes encoding these three enzymes (phnW, phnY, and phnA) are often found together in operons, indicating their coordinated function in AEP catabolism. koreascience.krscielo.br

This pathway represents an alternative to the more direct phosphonatase (PhnX) pathway, where PAA is immediately hydrolyzed to acetaldehyde (B116499) and phosphate. nih.govscielo.br The PhnWAY route allows for the generation of acetate, a valuable carbon source, in addition to phosphate.

Phosphonoacetate hydrolase (PhnA) is the terminal enzyme in this pathway, responsible for the critical step of C-P bond cleavage. nih.gov It belongs to the alkaline phosphatase superfamily of enzymes. researchgate.netdntb.gov.ua PhnA catalyzes the hydrolysis of phosphonoacetate to acetate and inorganic phosphate. researchgate.net

Catalytic Mechanism: Structural and mechanistic studies have revealed that PhnA employs a binuclear metal center, typically containing two zinc ions, within its active site. researchgate.netdntb.gov.uaresearchgate.net The catalytic mechanism involves a covalent phospho-enzyme intermediate. dntb.gov.ua A highly conserved serine or threonine residue in the active site acts as a nucleophile, attacking the phosphorus atom of phosphonoacetate. This attack is facilitated by the coordinated metal ions, which activate the phosphorus center and a water molecule. The reaction proceeds to form a phosphoryl-enzyme intermediate and release acetate. In the second step, a metal-activated water molecule hydrolyzes the phospho-enzyme intermediate, regenerating the active site and releasing inorganic phosphate. dntb.gov.ua

The presence of a carbonyl group adjacent to the C-P bond in phosphonoacetate is crucial as it activates the bond for hydrolytic cleavage. mdpi.com PhnA from Pseudomonas fluorescens 23F has been shown to be highly specific for phosphonoacetate, with only minor activity towards 2-phosphonopropionate. mdpi.com The crystal structure of PhnA from Sinorhizhobium meliloti has been solved, providing detailed insights into the active site architecture and the coordination of the substrate and metal cofactors that facilitate the cleavage of the inert C-P bond. researchgate.net

The metabolism of phosphonoacetate is intricately linked to the functions of upstream enzymes that produce its precursor or participate in parallel pathways.

PhnW (2-AEP Aminotransferase): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme initiates the degradation of AEP. nih.gov It catalyzes a transamination reaction, converting AEP into phosphonoacetaldehyde (PAA). thieme-connect.denih.gov This is the committed step that channels AEP into either the PhnX or the PhnY-PhnA degradation pathway.

PhnY (Phosphonoacetaldehyde Dehydrogenase): In the pathway leading to phosphonoacetate, PhnY acts on the PAA generated by PhnW. nih.gov It is a dehydrogenase that oxidizes the aldehyde group of PAA to a carboxyl group, yielding phosphonoacetate. enamine.net This conversion is essential as it produces the specific substrate required by PhnA. nih.gov It is important to distinguish this dehydrogenase from an unrelated enzyme sometimes also labeled PhnY (or PhnY*), which functions as a dioxygenase in a different, oxidative AEP degradation pathway. nottingham.ac.uk

PhnX (Phosphonoacetaldehyde Hydrolase/Phosphonatase): PhnX represents an alternative fate for the PAA intermediate. nih.gov This enzyme, also known as phosphonatase, directly hydrolyzes the C-P bond of PAA to produce acetaldehyde and inorganic phosphate. thieme-connect.denih.gov The presence of a gene cluster containing phnW and phnX indicates a pathway that bypasses phosphonoacetate formation entirely. nih.govscielo.br Therefore, PhnX competes with PhnY for their common substrate, PAA, directing the metabolic flow away from phosphonoacetate production.

The interplay between these enzymes allows microorganisms to efficiently break down AEP, a significant environmental phosphonate, using different strategies tailored to their metabolic needs for phosphorus and carbon.

| Enzyme (Gene) | EC Number | Function | Substrate | Product(s) |

|---|---|---|---|---|

| 2-AEP Aminotransferase (PhnW) | 2.6.1.37 | Transamination of AEP | 2-Aminoethylphosphonate (AEP) | Phosphonoacetaldehyde (PAA) |

| Phosphonoacetaldehyde Dehydrogenase (PhnY) | 1.2.1.89 | Oxidation of PAA | Phosphonoacetaldehyde (PAA) | Phosphonoacetate |

| Phosphonoacetate Hydrolase (PhnA) | 3.11.1.2 | Hydrolysis of the C-P bond | Phosphonoacetate | Acetate + Inorganic Phosphate |

| Phosphonoacetaldehyde Hydrolase (PhnX) | 3.11.1.1 | Alternative hydrolysis of PAA's C-P bond | Phosphonoacetaldehyde (PAA) | Acetaldehyde + Inorganic Phosphate |

Biocatalytic Applications

The enzymes involved in phosphonate metabolism, as well as other hydrolases, offer potential for synthetic applications due to their specificity and ability to function under mild conditions.

Enzymatic kinetic resolution (EKR) is a widely used technique to separate racemic mixtures into their constituent enantiomers. nih.gov This method relies on an enzyme's ability to selectively react with one enantiomer of a racemic substrate at a much higher rate than the other. While the application of EKR to a broad range of chiral alcohols, amines, and esters is well-established, its use for chiral phosphonates is an emerging area. nih.govunm.edu

Research has demonstrated the successful kinetic resolution of phosphonate derivatives structurally related to phosphonoacetates. For instance, the lipase-catalyzed hydrolysis of racemic dimethyl and dibutyl 1-butyryloxy-1-carboxymethylphosphonates has been achieved. mdpi.com In this study, various lipases, including those from Candida rugosa and Aspergillus niger, were used to selectively hydrolyze one enantiomer of the phosphonate ester, yielding the corresponding optically pure hydroxyphosphonate. mdpi.com Similarly, phosphotriesterase (PTE) and its engineered variants have been effectively used to resolve racemic phosphinate esters by preferentially hydrolyzing one enantiomer. tamu.edu

These examples highlight the potential of applying hydrolases, particularly lipases, for the kinetic resolution of chiral phosphonoacetate derivatives. By choosing an appropriate enzyme and reaction conditions, it is feasible to selectively hydrolyze one enantiomer of a racemic phosphonoacetate ester, allowing for the separation of the unreacted, enantiomerically enriched ester from the hydrolyzed phosphonoacetic acid enantiomer.

The chemical synthesis of phosphonoacetic acid often involves the hydrolysis of its corresponding esters, such as diethyl or triethyl phosphonoacetate, typically under harsh acidic or basic conditions. nih.gov These methods can lead to side reactions and require significant energy input. Enzymatic hydrolysis presents a milder and more specific alternative for this conversion.

Hydrolases, including proteases and phosphodiesterases, have been shown to effectively catalyze the cleavage of phosphonate ester bonds. nih.govnih.gov For example, α-chymotrypsin has been used for the quantitative hydrolysis of a phosphinyl analogue of glycine (B1666218) under mild conditions (37 °C), demonstrating the capacity of common hydrolases to act on phosphorus-based esters. nih.gov Furthermore, certain 5'-nucleotide phosphodiesterases have been identified that efficiently hydrolyze monoesters of phenylphosphonic acid. nih.gov

Lipases are particularly attractive candidates for this application due to their robustness, broad substrate tolerance, and activity at the interface of aqueous and organic phases, which is suitable for sparingly soluble ester substrates. nottingham.ac.uk The principle of using lipases for ester hydrolysis is a cornerstone of biocatalysis. thieme-connect.de Applying this to a substrate like dithis compound would involve incubating the ester with a suitable lipase (B570770) in a buffered aqueous solution, leading to the formation of phosphonoacetic acid and ethanol (B145695) under neutral and ambient conditions. This biocatalytic approach offers a green and efficient route to phosphonoacetic acid, avoiding the drawbacks of chemical hydrolysis.

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Phosphonoacetate / Phosphonoacetic acid | - |

| 2-Aminoethylphosphonate | AEP |

| Phosphonoacetaldehyde | PAA |

| Pyruvate | - |

| Alanine | - |

| Acetate | - |

| Acetaldehyde | - |

| 2-Phosphonopropionate | - |

| Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | - |

| Dibutyl 1-butyryloxy-1-carboxymethylphosphonate | - |

| Dithis compound | - |

| Trithis compound | - |

| Phenylphosphonic acid | - |

| Ethanol | - |

Computational and Spectroscopic Investigations on Ethyl Phosphonoacetate Systems

Quantum Chemical Calculations on Reaction Mechanisms and Stereoselectivityelsevierpure.comnih.gov

Quantum chemical calculations, particularly density functional theory (DFT) and ab initio methods, have been instrumental in understanding the intricacies of reactions involving ethyl phosphonoacetate, most notably the Horner-Wadsworth-Emmons (HWE) reaction. nih.gov These computational studies provide a detailed picture of the reaction pathways, including the structures of intermediates and transition states, and the associated energy barriers.

Research has shown that the stereochemical outcome of the HWE reaction is influenced by the stability of the transition states leading to the E and Z isomers. nih.gov Computational models have demonstrated that electron-withdrawing substituents on the phosphonate (B1237965) reagent can stabilize the intermediates and transition states. elsevierpure.com This stabilization can reduce the reversibility of the reaction, often leading to an increase in the proportion of the thermodynamically less stable Z-isomer. elsevierpure.com

A pivotal study on the HWE reaction of a phosphonoacetate with an aldehyde revealed a multi-step mechanism involving the initial addition of the phosphonate enolate to the aldehyde, followed by the formation of an oxaphosphetane intermediate, pseudorotation, P-C bond cleavage, and finally O-C bond cleavage. nih.gov The formation of the oxaphosphetane was identified as the rate-determining step. nih.gov Calculations have consistently shown that the transition state leading to the trans (or E) olefin is energetically more favorable than the one leading to the cis (or Z) olefin, which aligns with the commonly observed preference for E-alkene formation in HWE reactions. nih.gov

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| Ab initio (RHF/6-31+G) | Lithium enolate of trimthis compound + Acetaldehyde (B116499) | The rate-determining step is the formation of the oxaphosphetane intermediate. The transition state leading to the trans-alkene is more stable than that leading to the cis-alkene. | nih.gov |

| Ab initio and semi-empirical | Mixed phosphonoacetates + Aromatic aldehydes | Electron-withdrawing substituents on the phosphonate stabilize intermediates and transition states, which can increase the yield of the Z-product by reducing reaction reversibility. | elsevierpure.com |

| AM1 and 3-21G* ab initio | Methyl diarylphosphonoacetates + Aldehydes | The stereoselectivity is primarily governed by steric effects in the transition states of the addition step rather than electronic effects. | elsevierpure.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Stereochemical Assignmentnih.govlibretexts.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound derivatives and for gaining insights into reaction mechanisms. researchgate.netnih.gov Through the analysis of ¹H, ¹³C, and ³¹P NMR spectra, it is possible to confirm the formation of desired products and to determine the stereochemistry of newly formed double bonds. nih.gov

The progress of reactions involving this compound can be monitored by observing the disappearance of reactant signals and the appearance of product signals in the NMR spectra. acs.orgnih.gov For instance, in the α-arylation of trithis compound, the reaction's completion can be tracked using ¹H or ³¹P NMR. acs.orgnih.gov

A crucial application of NMR in this context is the assignment of stereochemistry, particularly the differentiation between E and Z isomers of alkenes formed in olefination reactions. The magnitude of the vicinal coupling constant (³JHH) between the olefinic protons is a key diagnostic feature. Generally, a larger coupling constant is indicative of a trans relationship, while a smaller coupling constant suggests a cis geometry.

Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful methods for the unambiguous determination of stereochemistry. libretexts.org These experiments detect through-space interactions between protons that are in close proximity. An observed NOE or ROE between two protons on the same side of a double bond provides conclusive evidence for a Z-configuration.

| Compound | Spectroscopic Technique | Key Observations and Assignments | Reference |

|---|---|---|---|

| Ethyl (E)-3-(4-morpholinophenyl)acrylate | ¹H NMR | Olefinic protons observed as doublets with a coupling constant (J) of 15.9 Hz, characteristic of a trans configuration. | nih.gov |

| Diethyl[6-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-thioxo-1,2-dihydropyridin-3-yl]phosphonate | ³¹P NMR | A chemical shift at δ 26.4 ppm is characteristic of the phosphonate group in this structure. | nih.gov |

| Various α-aryl phosphonoacetates | ¹H, ¹³C, ³¹P NMR | Used for routine characterization and to monitor reaction progress. | acs.orgnih.gov |

Other Spectroscopic Techniques in Elucidating Reactivity and Structure-Activity Relationshipsnih.govacs.orgnih.gov

Beyond NMR, a range of other spectroscopic techniques are employed to investigate the structure, reactivity, and properties of this compound and its derivatives.

Infrared (IR) Spectroscopy is routinely used to identify the characteristic functional groups present in this compound and its reaction products. nih.govacs.org The strong absorption band corresponding to the P=O stretching vibration is a key indicator of the phosphonate group. Additionally, the C=O stretching frequency of the ester group and the C=C stretching of any resulting alkenes provide valuable structural information. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy can be utilized to study the electronic properties of conjugated systems derived from this compound. For example, in a series of ethyl cinnamate (B1238496) derivatives synthesized via the HWE reaction, UV-Vis absorption and photoluminescent spectra were recorded to understand their photophysical properties. nih.gov Such studies are crucial for developing structure-activity relationships, particularly for applications in materials science and medicinal chemistry where the electronic and photophysical properties of molecules are of primary interest. nih.gov

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of this compound derivatives. acs.org High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are essential for confirming the chemical formula of newly synthesized compounds. acs.org Furthermore, mass spectrometry can be a powerful tool for mechanistic studies, as it allows for the detection and characterization of reaction intermediates and byproducts, offering clues about the reaction pathway. purdue.edu

Emerging Research Frontiers for Ethyl Phosphonoacetate

Development of Novel Phosphonoacetate Reagents with Tunable Reactivity

The classical Horner-Wadsworth-Emmons reaction typically favors the formation of (E)-alkenes. However, the demand for stereochemically diverse products has spurred the development of new phosphonoacetate reagents with tunable reactivity to control the stereochemical outcome.

One promising approach involves the modification of the phosphonate (B1237965) moiety. For instance, the introduction of electron-withdrawing groups on the phosphorus atom can significantly influence the reaction's stereoselectivity. A notable example is the use of bis(trifluoroethyl) phosphonoacetate, a Still-Gennari type reagent, which promotes the formation of (Z)-olefins with high selectivity. nrochemistry.com This is attributed to the increased acidity of the α-proton and the altered stability of the reaction intermediates.

Recent research has expanded on this concept by introducing various fluorophenoxy groups on the phosphorus atom. These fluorophenoxy anions act as excellent leaving groups, facilitating the synthesis of mixed phosphonoacetates and influencing the E/Z selectivity of the HWE reaction. The electronic properties of the fluorophenoxy group can be fine-tuned by altering the number and position of fluorine atoms, offering a systematic way to control reactivity.

Furthermore, the development of α-substituted phosphonoacetates has opened new avenues for synthesizing complex molecules. For example, α-carbamoyl phosphonates have been developed as useful reagents for the HWE olefination of aldehydes, leading to the formation of medicinally relevant polysubstituted acrylamides. researchgate.net Similarly, methods for the α-arylation of phosphonoacetates have been established, providing access to α-aryl-α,β-unsaturated esters, which are valuable building blocks in medicinal chemistry and materials science.

A summary of novel phosphonoacetate reagents and their impact on reactivity is presented in the table below.

| Reagent Type | Key Feature | Impact on Reactivity/Selectivity |

| Bis(trifluoroethyl) phosphonoacetate | Electron-withdrawing groups | Promotes (Z)-alkene formation |

| Phosphonoacetates with fluorophenoxy groups | Good leaving groups | Tunable E/Z selectivity |

| α-Carbamoyl phosphonates | α-substituent | Synthesis of polysubstituted acrylamides |

| α-Aryl phosphonoacetates | α-substituent | Access to α-aryl-α,β-unsaturated esters |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical reactions into continuous flow and automated systems offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. While the direct application of ethyl phosphonoacetate in fully automated platforms is still an emerging area, the principles of flow chemistry are highly relevant to phosphonate-based transformations.

The synthesis of phosphonates has been successfully demonstrated in a continuous flow microwave reactor. researchgate.net This approach allows for precise control over reaction parameters such as temperature and residence time, leading to improved yields and reduced reaction times compared to traditional batch methods. The enhanced heat and mass transfer in flow reactors are particularly beneficial for exothermic reactions, which are common in the generation of phosphonate carbanions using strong bases.

The Horner-Wadsworth-Emmons reaction itself is well-suited for adaptation to flow chemistry. The reaction typically involves the mixing of a phosphonate, a base, and a carbonyl compound. In a flow setup, streams of these reagents can be continuously mixed in a microreactor, providing excellent control over the reaction stoichiometry and temperature. The in-situ generation and immediate consumption of the reactive phosphonate carbanion in a flow system can minimize side reactions and improve safety, especially when using highly reactive bases.

Automated synthesis platforms, which combine robotics, software, and analytical tools, are revolutionizing chemical research and development. merckmillipore.comnih.gov These platforms can perform multi-step syntheses, reaction optimization, and library generation with minimal human intervention. cognit.ca While specific examples of automated HWE reactions are not yet widely reported, the modular nature of these platforms makes them readily adaptable for such transformations. An automated system could be programmed to perform the deprotonation of this compound, followed by the addition of an aldehyde or ketone from a library of building blocks, and finally, in-line analysis and purification of the resulting alkene. This would significantly accelerate the discovery and development of new molecules.

The potential benefits of integrating the Horner-Wadsworth-Emmons reaction into flow and automated systems are summarized below:

| Feature | Advantage in Flow/Automated Systems |

| Safety | In-situ generation of reactive intermediates, better temperature control. |

| Efficiency | Reduced reaction times, higher throughput. |

| Reproducibility | Precise control over reaction parameters. |

| Scalability | Straightforward scale-up by running the system for longer. |

| High-Throughput | Amenable to library synthesis and rapid reaction optimization. |

Advanced Catalytic Systems for Stereoselective Phosphonoacetate Transformations

The development of catalytic, and particularly enantioselective, transformations involving phosphonoacetates is a major frontier in modern organic synthesis. These methods offer a more sustainable and efficient alternative to stoichiometric reagents for controlling stereochemistry.

A significant breakthrough has been the development of bifunctional organocatalysts for stereoselective Horner-Wadsworth-Emmons reactions. morressier.com For instance, thiourea-based catalysts have been shown to effectively control the stereochemical outcome of the reaction by simultaneously activating both the phosphonate and the carbonyl compound through hydrogen bonding interactions. This dual activation strategy allows for high levels of stereocontrol in the formation of the carbon-carbon bond.

In addition to organocatalysis, metal-based catalytic systems are also being explored. For example, the use of Sn(II) triflate in combination with an amine base has been shown to promote highly Z-selective HWE reactions of aryl alkyl ketones with ethyl diethylphosphonoacetate. nih.gov The proposed mechanism involves the formation of a six-membered transition state involving chelation of the tin(II) center, which directs the stereochemical course of the reaction.

Furthermore, catalytic asymmetric methods for the synthesis of C-chiral phosphonates are gaining prominence. These methods often involve the reaction of α-ketophosphonates with various nucleophiles in the presence of a chiral catalyst. For example, L-proline has been successfully employed as an organocatalyst for the cross-aldol reaction of α-ketophosphonates and ketones, affording tertiary α-hydroxyphosphonates with high enantiomeric purity. wikipedia.org

The table below highlights some of the advanced catalytic systems being developed for stereoselective phosphonoacetate transformations.

| Catalytic System | Transformation | Key Advantage |

| Bifunctional thiourea (B124793) organocatalysts | Stereoselective HWE reaction | Dual activation for high stereocontrol |

| Sn(II) triflate / Amine | Z-selective HWE reaction | Chelation-controlled stereoselectivity |

| L-proline | Asymmetric cross-aldol reaction | High enantioselectivity for C-chiral phosphonates |

The continuous innovation in these emerging research frontiers is set to significantly expand the synthetic utility of this compound and its derivatives. The development of novel reagents with tunable reactivity, their integration into modern synthesis platforms, and the discovery of advanced catalytic systems will undoubtedly lead to more efficient, selective, and sustainable methods for the synthesis of complex organic molecules.

Q & A

Q. Basic

- ¹H/³¹P NMR : Essential for confirming the ester and phosphonate groups. The coupling between phosphorus and adjacent protons (e.g., J₅ ~10–15 Hz) helps verify structural integrity .

- Mass Spectrometry (MS) : CI-MS or ESI-MS confirms molecular weight (MW 224.19) and fragmentation patterns (e.g., loss of ethoxy groups) .

- IR Spectroscopy : Validates functional groups and detects impurities like unreacted phosphite or bromoacetate precursors .

How does base selection influence reaction yields in Pd-catalyzed alkene difunctionalization using this compound?

Advanced

In Pd-catalyzed reactions, this compound serves as a nucleophile. Key findings:

- LiHMDS : Optimal for deprotonation, achieving 55% yield in coupling reactions (vs. lower yields with weaker bases) .

- NaH : Effective in Horner-Wadsworth-Emmons (HWE) reactions but may require longer reaction times or elevated temperatures .

Contradiction : LiHMDS enhances reactivity in Pd systems but can lead to over-reduction in HWE reactions. Researchers must balance base strength with substrate compatibility .

How can researchers address low E/Z selectivity in HWE reactions with this compound?

Advanced

Despite this compound’s utility in HWE reactions, stereoselectivity remains challenging:

- Temperature Control : Reactions at −78°C marginally improve selectivity but often still yield 1:1 E/Z ratios .

- Additives : Crown ethers or Lewis acids (e.g., MgBr₂) have limited success in shifting selectivity .

- Alternative Reagents : Using pre-formed ylides or modifying the phosphonate structure (e.g., aryl substituents) may enhance trans-selectivity .

Key Insight : Poor selectivity is inherent to this compound’s electronic properties; downstream purification (e.g., column chromatography) is often necessary .

What strategies optimize the synthesis of α,β-unsaturated esters using this compound?

Q. Advanced

- Solvent Choice : THF or DMF improves solubility of the phosphonate carbanion, critical for efficient coupling with aldehydes .

- Stoichiometry : A 1.2:1 ratio of this compound to aldehyde minimizes side reactions (e.g., aldol condensation) .

- Workup : Neutralization with NH₄Cl followed by ethyl acetate extraction minimizes hydrolysis of the ester group .

Case Study : Synthesis of (E,Z)-3-(fluorobenzyl)but-2-enoates achieved 56% yield using NaH in THF .

How should researchers analyze contradictory yield data in reactions with this compound and malonate nucleophiles?

Advanced

Discrepancies in yields (e.g., 55% vs. 83% for similar substrates) often arise from:

- Substrate Electronics : Electron-withdrawing groups on aldehydes reduce nucleophilic attack efficiency .

- Steric Effects : Bulky substituents hinder carbanion accessibility, necessitating higher catalyst loading .

- Base Compatibility : LiHMDS may deactivate Pd catalysts in some systems, requiring alternative bases like K₂CO₃ .

Resolution : Design a DOE (Design of Experiments) to test base, solvent, and temperature interactions systematically .

What role does this compound play in synthesizing heterobimetallic uranyl complexes?

Advanced

this compound acts as a bridging ligand in uranyl-transition metal phosphonates:

- Structural Features : The phosphonate-oxygen atoms coordinate to uranium(VI), while the ester group remains inert, enabling modular frameworks .

- Characterization : Single-crystal XRD reveals high-symmetry structures; Raman spectroscopy confirms U=O and P=O vibrational modes .

Application : These complexes show potential in catalytic or materials science applications due to their thermal stability and porosity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.